Carbamic acid,phenoxy-, 1,1-dimethylethyl ester (9CI)
Overview
Description
Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.2417 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of phenoxyacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by forming covalent bonds with the active site residues, thereby blocking the enzyme’s activity. The compound may also interact with proteins and other biomolecules, leading to modifications that affect their function .
Comparison with Similar Compounds
Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) can be compared with similar compounds such as:
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a similar structure but with a phenyl group instead of a phenoxy group.
Carbamic acid, [[4-(4-pyridinyl)phenyl]methyl]-, 1,1-dimethylethyl ester: This compound contains a pyridinyl group, making it distinct in terms of its chemical properties and applications.
The uniqueness of carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) lies in its specific phenoxy group, which imparts unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-phenoxycarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)14-10(13)12-15-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENBTQJQFYSSDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439600 | |
Record name | AG-H-05601 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76570-49-5 | |
Record name | AG-H-05601 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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